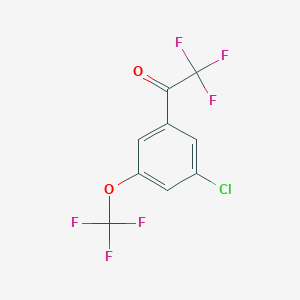
3'-Chloro-5'-trifluoromethoxy-2,2,2-trifluoroacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Chloro-5’-trifluoromethoxy-2,2,2-trifluoroacetophenone is a chemical compound with the molecular formula C9H3ClF6O2 and a molecular weight of 292.56 g/mol . This compound is characterized by the presence of multiple fluorine atoms, a chlorine atom, and a trifluoromethoxy group attached to an acetophenone core. It is commonly used in various chemical and pharmaceutical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-5’-trifluoromethoxy-2,2,2-trifluoroacetophenone typically involves multiple steps. One common method starts with the nitration of 3’-chloro-2,2,2-trifluoroacetophenone, followed by reduction, chlorination, and deamination . The reaction conditions are generally mild, and the process is designed to be cost-effective and straightforward.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of Grignard reagents and trifluoroacetyl compounds. For example, 3,5-dichlorobromobenzene can react with isopropyl magnesium chloride-lithium chloride in tetrahydrofuran to form the Grignard reagent, which then reacts with methyl trifluoroacetate . This method is preferred for its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Chloro-5’-trifluoromethoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Halogen substitution reactions are common, where chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
3’-Chloro-5’-trifluoromethoxy-2,2,2-trifluoroacetophenone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in biochemical assays and as a reagent in molecular biology experiments.
Medicine: It is a key intermediate in the production of certain drugs and therapeutic agents.
Industry: The compound is utilized in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3’-Chloro-5’-trifluoromethoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the context of its use . The exact pathways and targets are often determined through detailed biochemical studies and assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 3’-Chloro-5’-trifluoromethoxy-2,2,2-trifluoroacetophenone include:
- 3’,5’-Dichloro-2,2,2-trifluoroacetophenone
- 1-[3-Chloro-5-trifluoromethylphenyl]-2,2,2-trifluoroethanone
Uniqueness
What sets 3’-Chloro-5’-trifluoromethoxy-2,2,2-trifluoroacetophenone apart is its trifluoromethoxy group, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring high chemical stability and reactivity .
Propriétés
Formule moléculaire |
C9H3ClF6O2 |
|---|---|
Poids moléculaire |
292.56 g/mol |
Nom IUPAC |
1-[3-chloro-5-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H3ClF6O2/c10-5-1-4(7(17)8(11,12)13)2-6(3-5)18-9(14,15)16/h1-3H |
Clé InChI |
IWMHIMFUEYTDRU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1OC(F)(F)F)Cl)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



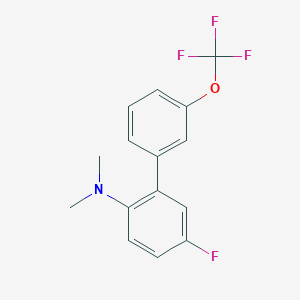
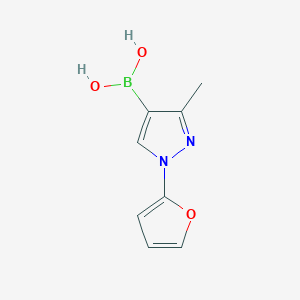
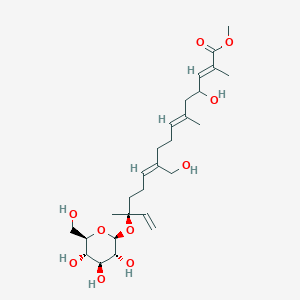
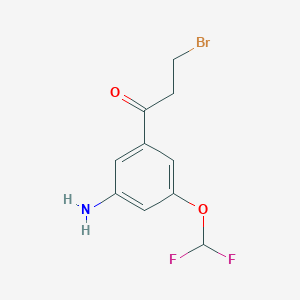
![(4-fluorophenyl) N-[(3S,4R)-4-(3,4-dichlorophenyl)-1-[1-(1-methylcyclopropanecarbonyl)piperidine-4-carbonyl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B14074599.png)
![9,9'-(Oxybis([1,1'-biphenyl]-4',3-diyl))bis(9H-carbazole)](/img/structure/B14074604.png)
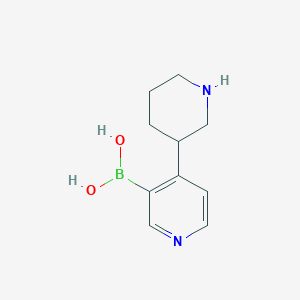
![2-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B14074613.png)

![(1S)-1-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2),]decan-4-yl]ethan-1-amine](/img/structure/B14074617.png)
![[2-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14074629.png)
![methyl 8-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate](/img/structure/B14074639.png)
![(E)-Bis[4-(heptyloxy)phenyl]diazene](/img/structure/B14074642.png)
